Nisoldipine-d7
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Overview
Description
Nisoldipine-d7 is a deuterated form of nisoldipine, a calcium channel blocker of the dihydropyridine class. It is primarily used in the treatment of hypertension and chronic stable angina pectoris. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of nisoldipine due to its stability and distinguishable mass spectrometric profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nisoldipine-d7 involves the incorporation of deuterium atoms into the nisoldipine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Exchange: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Deuterated Solvents: Employing deuterated solvents to enhance the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
Nisoldipine-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Nisoldipine-d7 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of nisoldipine.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates.
Drug Interaction Studies: Used to investigate interactions with other drugs and their effects on nisoldipine metabolism.
Analytical Chemistry: Employed in mass spectrometry for the quantification and identification of nisoldipine and its metabolites.
Biomedical Research: Used in studies related to cardiovascular diseases and hypertension.
Mechanism of Action
Nisoldipine-d7, like nisoldipine, exerts its effects by selectively inhibiting L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to vasodilation and reduced blood pressure. The molecular targets include voltage-gated L-type calcium channels, and the pathways involved are related to calcium ion regulation and smooth muscle contraction .
Comparison with Similar Compounds
Nisoldipine-d7 is compared with other calcium channel blockers such as:
Nifedipine: Similar in structure and function but differs in its pharmacokinetic profile.
Amlodipine: Has a longer half-life and different binding affinity to calcium channels.
Felodipine: Similar therapeutic effects but varies in its metabolic stability and side effect profile.
Uniqueness
This compound’s uniqueness lies in its deuterated nature, which provides enhanced stability and distinct mass spectrometric properties, making it valuable for detailed pharmacokinetic and metabolic studies .
Properties
IUPAC Name |
3-O-methyl 5-O-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl] 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3/i1D3,2D3,11D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQFCGNPDRICFG-UENXPIBQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(COC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OC)C)C)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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